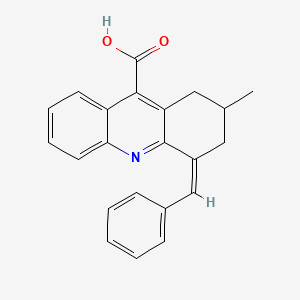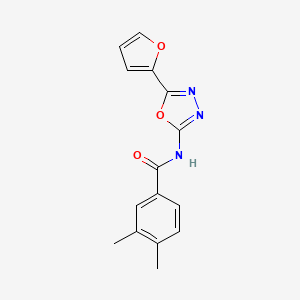
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is not fully understood. However, it has been suggested that it exhibits its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant properties by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the growth of cancer cells by inducing DNA damage and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride in lab experiments is its potential therapeutic applications in various fields of medicine. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action and the potential side effects of this compound. In addition, more research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Conclusion
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound is not fully understood, but it has been suggested to modulate various signaling pathways involved in inflammation and oxidative stress. Further research is needed to determine the exact mechanism of action and the potential side effects of this compound.
Métodos De Síntesis
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been synthesized using various methods. One of the most common methods is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethyl chloroformate and 2-aminopropane. The resulting compound is then treated with hydrochloric acid to obtain Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride.
Propiedades
IUPAC Name |
ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-13-8(12)7-3-5-11(10-7)6-4-9;/h3,5H,2,4,6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLVPIQDXNTHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2693548.png)




![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)


![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2693568.png)
![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)